Product packaging for Big Endothelin-3 (22-41) amide (human)(Cat. No.:CAS No. 174283-52-4)

Big Endothelin-3 (22-41) amide (human)

Cat. No.: B12394062
CAS No.: 174283-52-4
M. Wt: 2298.5 g/mol
InChI Key: QPJAXAGEWPXNDK-GUIBJIPFSA-N
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Description

Overview of the Endothelin Peptide Family

The endothelin (ET) family consists of three distinct 21-amino acid peptides: Endothelin-1 (ET-1), Endothelin-2 (ET-2), and Endothelin-3 (ET-3). wikipedia.orgresearchgate.net These peptides are recognized as the most potent vasoconstrictors currently known and are involved in a wide range of biological processes beyond blood vessel constriction. nih.gov The discovery of endothelin-1, originally isolated from cultured vascular endothelial cells, opened the door to understanding this critical signaling pathway. nih.gov The endothelins exert their effects by binding to at least two distinct G protein-coupled receptors, the endothelin A (ETA) and endothelin B (ETB) receptors. nih.gov The interaction between the different endothelin peptides and their receptors mediates a variety of physiological and pathological processes.

Endothelin Isoforms and Their General Biological Relevance

The three endothelin isoforms, while structurally similar, are encoded by separate genes and exhibit different tissue expression patterns and receptor affinities, leading to a diverse range of biological functions. wikipedia.orgresearchgate.net

Endothelin-1 (ET-1): As the most abundant and potent isoform, ET-1 is a powerful vasoconstrictor and is also involved in cell proliferation, inflammation, and fibrosis. wikipedia.orgnih.gov It is primarily produced by vascular endothelial cells and plays a significant role in cardiovascular regulation. nih.gov

Endothelin-2 (ET-2): This isoform is structurally very similar to ET-1 and is predominantly found in the kidneys and intestines. biosynth.com It is believed to play a role in the regulation of these organs and is also implicated in processes such as ovulation. biosynth.com

Endothelin-3 (ET-3): Often referred to as the 'neuropeptide' of the endothelin family, ET-3 is primarily found in the brain and neuronal tissues. biosynth.com It is crucial for the normal development of neural crest-derived cells, including melanocytes (pigment cells) and enteric neurons (neurons in the gut). wikipedia.orgbiosynth.com Consequently, mutations in the gene for ET-3 can lead to developmental disorders such as Waardenburg syndrome and Hirschsprung's disease. wikipedia.org

Definition and Specificity of Big Endothelin-3 (22-41) amide (human) within the Endothelin Precursor Cascade

The mature, biologically active endothelin peptides are the final products of a multi-step synthesis process that begins with a large precursor protein. This process, known as the endothelin precursor cascade, involves several key intermediates.

The journey begins with the transcription and translation of the endothelin genes into large preproendothelin (B1168534) proteins. researchgate.net These prepropeptides are then cleaved by enzymes called furin-like proteases to form inactive intermediate peptides known as "big endothelins". researchgate.net There is a specific big endothelin corresponding to each of the mature endothelin isoforms: Big Endothelin-1, Big Endothelin-2, and Big Endothelin-3.

Big Endothelin-3 is a 41-amino acid peptide that is the direct precursor to the mature Endothelin-3. moleculardepot.com The final and critical step in the activation of Endothelin-3 involves the specific cleavage of Big Endothelin-3. Research has identified that the Kell blood group protein, a cell-surface metalloendopeptidase, is a key enzyme responsible for this conversion. nih.gov This enzyme specifically cleaves the bond between tryptophan-21 (Trp21) and isoleucine-22 (Ile22) of the Big Endothelin-3 sequence. nih.gov

This cleavage event yields two distinct molecules:

Endothelin-3 (ET-3): The biologically active 21-amino acid peptide.

Big Endothelin-3 (22-41) amide (human): The C-terminal fragment of the precursor molecule.

Therefore, Big Endothelin-3 (22-41) amide (human) is defined as the 20-amino acid peptide fragment that is cleaved from the C-terminus of Big Endothelin-3 during the final stage of mature Endothelin-3 synthesis. While the function of the mature ET-3 peptide is well-documented, the specific biological role of the Big Endothelin-3 (22-41) amide (human) fragment is not yet clearly established in scientific literature. It is often utilized as a research tool, for instance, in the development of immunoassays to study the processing of the endothelin-3 precursor. medchemexpress.comcymitquimica.com Some studies have indicated that this C-terminal fragment possesses significantly less biological activity compared to the mature endothelin peptides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C102H156N30O31 B12394062 Big Endothelin-3 (22-41) amide (human) CAS No. 174283-52-4

Properties

CAS No.

174283-52-4

Molecular Formula

C102H156N30O31

Molecular Weight

2298.5 g/mol

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C102H156N30O31/c1-9-51(6)79(106)97(160)126-68(44-75(105)141)92(155)130-82(53(8)136)100(163)132-38-16-21-71(132)95(158)121-62(32-34-78(144)145)86(149)120-61(31-33-73(103)139)87(150)129-81(52(7)135)98(161)128-80(50(4)5)99(162)131-37-15-22-72(131)96(159)125-64(41-55-23-27-57(137)28-24-55)85(148)115-45-76(142)116-63(39-49(2)3)88(151)127-70(48-134)94(157)124-67(43-74(104)140)91(154)122-66(42-56-25-29-58(138)30-26-56)90(153)119-60(20-14-36-113-102(110)111)84(147)114-46-77(143)117-69(47-133)93(156)123-65(40-54-17-11-10-12-18-54)89(152)118-59(83(107)146)19-13-35-112-101(108)109/h10-12,17-18,23-30,49-53,59-72,79-82,133-138H,9,13-16,19-22,31-48,106H2,1-8H3,(H2,103,139)(H2,104,140)(H2,105,141)(H2,107,146)(H,114,147)(H,115,148)(H,116,142)(H,117,143)(H,118,152)(H,119,153)(H,120,149)(H,121,158)(H,122,154)(H,123,156)(H,124,157)(H,125,159)(H,126,160)(H,127,151)(H,128,161)(H,129,150)(H,130,155)(H,144,145)(H4,108,109,112)(H4,110,111,113)/t51-,52+,53+,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,79-,80-,81-,82-/m0/s1

InChI Key

QPJAXAGEWPXNDK-GUIBJIPFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCNC(=N)N)C(=O)N)N

Origin of Product

United States

Biosynthesis and Proteolytic Processing of Big Endothelin 3 22 41 Amide Human

Gene Expression and Precursor Synthesis of Endothelin-3

The synthesis of Endothelin-3 (ET-3) originates from the genetic blueprint encoded within the EDN3 gene. wikipedia.orgmedlineplus.govsigmaaldrich.com In humans, this gene is located on chromosome 20, specifically in the q13.32 region. wikipedia.orgsinobiological.com Gene expression initiates the production of a large, biologically inert precursor protein known as preproendothelin-3 (B1176003), which is approximately 200 to 230 amino acids in length. sinobiological.comnih.govbiologists.com

This initial polypeptide undergoes a primary cleavage event mediated by furin-like proteases. nih.govbiologists.com This processing step removes a signal peptide and other sequences, yielding the inactive intermediate precursor, big Endothelin-3. nih.govbiologists.com In its human form, big Endothelin-3 is a 41-amino acid peptide. biosynth.com The expression of the EDN3 gene is tissue-specific, occurring notably in neuronal cells and in the placenta's trophoblasts and stem villi vessels. researchgate.netuniprot.org Conversely, it is generally not expressed by vascular endothelial cells, which are the primary source of Endothelin-1. researchgate.netuniprot.org

Endothelin Converting Enzymes (ECEs) and Their Role in Endothelin-3 Generation

The conversion of the inactive big Endothelin-3 into the biologically active 21-amino acid ET-3 is a critical activation step catalyzed by a specific class of enzymes known as Endothelin Converting Enzymes (ECEs). nih.govbiologists.comresearchgate.net These enzymes are responsible for the final proteolytic cleavage that liberates the active peptide hormone. wikipedia.orgsigmaaldrich.com The primary ECE isoforms identified in humans are ECE-1 and ECE-2, both of which are involved in processing the precursors for all three members of the endothelin family. nih.govwikipedia.orgnih.gov

General Mechanisms of Endothelin Converting Enzyme Activity

ECEs are classified as zinc metalloproteases, belonging to the M13 (neprilysin) family of peptidases. ashpublications.orgashpublications.org Their structure is characterized by a short N-terminal cytoplasmic domain, a single transmembrane segment, and a large C-terminal extracellular domain that contains the catalytic active site. researchgate.net This active site features a consensus zinc-binding motif (H-E-X-X-H). ashpublications.org ECE-1 exists as a dimer linked by disulfide bonds. researchgate.net The activity of these enzymes is characteristically inhibited by the compound phosphoramidon, a classic inhibitor of metalloproteases. researchgate.netnih.govnih.gov ECEs exhibit distinct cleavage specificities; for instance, ECE-1 cleaves big ET-1 and big ET-2 at the Tryptophan-21 (Trp²¹) and Valine-22 (Val²²) bond, whereas it cleaves big ET-3 at the Trp²¹-Isoleucine-22 (Ile²²) bond. researchgate.netnih.gov The different isoforms also have distinct optimal pH ranges and cellular locations. ECE-2 functions best at an acidic pH of around 5.5 and is found within intracellular compartments, while various isoforms of ECE-1 are distributed in different subcellular locations, including the cell surface and endosomes. nih.govnih.gov

Specificity of ECEs towards Big Endothelin-3

While ECE-1 and ECE-2 can process big Endothelin-3, studies have shown they are generally more efficient at converting big Endothelin-1. nih.govnih.gov In fact, the ability of cloned ECE-1 to generate ET-3 from its precursor is often low or even undetectable. nih.gov This observation, coupled with the fact that neuronal cells produce significant amounts of ET-3 despite having low levels of ECE-1 mRNA, pointed towards the existence of a more specific enzyme. nih.gov

Subsequent research led to the purification of a novel enzyme from bovine iris microsomes, named ECE-3. nih.govnih.gov This enzyme demonstrated a high degree of specificity for big Endothelin-3, effectively converting it to mature ET-3 while showing no activity towards big Endothelin-1. nih.gov Like other ECEs, the activity of ECE-3 is also inhibited by phosphoramidon. nih.gov

EnzymeFamilyOptimal pHLocationSubstrate Preference
ECE-1 M13 MetalloproteaseNeutral/Acidic (isoform dependent)Cell surface, EndosomesBig ET-1 > Big ET-3
ECE-2 M13 MetalloproteaseAcidic (pH 5.5)Intracellular (TGN)Big ET-1 > Big ET-3
ECE-3 M13 MetalloproteaseNot specifiedIris microsomesHighly specific for Big ET-3
Kell Protein M13 MetalloproteaseAcidic (pH 6.0-6.5)Red blood cell membraneBig ET-3 >> Big ET-1/ET-2

Role of Non-ECE Proteases in Big Endothelin-3 Processing (e.g., Kell Blood Group Protein)

Beyond the canonical ECEs, other proteases have been identified that can process big Endothelin-3. The most prominent of these is the Kell blood group protein. ashpublications.orgnih.gov This 93-kDa protein is a transmembrane zinc-dependent endopeptidase encoded by the KEL gene. ashpublications.orgwikipedia.org Structurally, it is also a member of the M13 family of metalloendopeptidases and shares homology with ECE-1 and neprilysin. researchgate.netashpublications.orgnih.gov

Research has definitively shown that the Kell protein is a proteolytic enzyme that preferentially processes big Endothelin-3. nih.gov It specifically cleaves the Trp²¹-Ile²² bond to generate the active ET-3 peptide. ashpublications.orgnih.govnih.gov The catalytic efficiency of the Kell protein for big ET-3 is markedly higher—nearly tenfold—than for big ET-1 or big ET-2. ashpublications.org This enzymatic function has been confirmed using both a secreted recombinant form of the Kell protein and directly on the surface of human red blood cells that express the common Kell phenotype. ashpublications.orgnih.gov The Kell protein's enzymatic activity is optimal at a slightly acidic pH of 6.0-6.5 and can be partially inhibited by phosphoramidon. ashpublications.orgnih.gov

EnzymePrecursor SubstrateCleavage SiteProduct 1 (Active Peptide)Product 2 (Intermediate Fragment)
ECE-1 / Kell Protein Big Endothelin-3 (human)Trp²¹ - Ile²²Endothelin-3 (1-21)Big Endothelin-3 (22-41) amide
ECE-1 Big Endothelin-1 (human)Trp²¹ - Val²²Endothelin-1 (1-21)Big Endothelin-1 (22-38)

Characterization of Big Endothelin-3 (22-41) amide as an Intermediate Peptide

The proteolytic cleavage of the 41-amino acid human big Endothelin-3 precursor between Tryptophan-21 and Isoleucine-22 is the final activation step. nih.govnih.gov This action by enzymes like ECEs or the Kell protein releases two distinct fragments. The first is the N-terminal 21-amino acid peptide, which is the potent, biologically active hormone Endothelin-3.

The second product is the remaining C-terminal fragment, identified as Big Endothelin-3 (22-41) amide (human) . uni.lu This 20-amino acid polypeptide, with the chemical formula C₁₀₂H₁₅₆N₃₀O₃₁, represents the portion of the precursor molecule from Isoleucine-22 to the original amidated C-terminus. uni.lu As a direct result of the final proteolytic event that activates ET-3, this fragment is considered an intermediate peptide or a remnant of the biosynthesis pathway. It is often utilized as a research tool in peptide screening studies. medchemexpress.com

Receptor Pharmacology and Signal Transduction of Endothelin 3 Derived from Big Endothelin 3

Endothelin Receptor Subtypes (ETAR and ETBR) and Their Distribution

The physiological actions of Endothelin-3 are primarily mediated by two distinct G-protein coupled receptor (GPCR) subtypes: the Endothelin A receptor (ETAR) and the Endothelin B receptor (ETBR). nih.gov These receptors, which belong to the rhodopsin-type receptor superfamily, are encoded by separate genes and exhibit a seven-transmembrane domain structure. guidetopharmacology.org

Both ETAR and ETBR are widely distributed throughout the body, though their relative expression levels vary significantly among different tissues and cell types. guidetopharmacology.org In the cardiovascular system, ETAR is predominantly found on vascular smooth muscle cells, where its activation leads to vasoconstriction. nih.govguidetopharmacology.org In contrast, ETBR is primarily located on endothelial cells, and its stimulation can lead to vasodilation. nih.gov However, ETBR is also present on some vascular smooth muscle, where it can mediate vasoconstriction. guidetopharmacology.org

Beyond the vasculature, endothelin receptors are found in a variety of other tissues. In the lungs, both receptor subtypes are present, with ETBR being the predominant subtype in human lung tissue, particularly on airway smooth muscle and the alveolar septae. nih.gov Endothelin receptors are also expressed in the central nervous system on both glial cells and neurons, as well as in non-vascular tissues like epithelial cells. guidetopharmacology.org The distribution of these receptors is also influenced by factors such as age, sex, and hormonal status. mdpi.com

Ligand Binding Affinity and Selectivity of Endothelin-3 for ETAR and ETBR

The endothelin receptor subtypes are distinguished by their differing affinities for the three endothelin isopeptides: Endothelin-1 (ET-1), Endothelin-2 (ET-2), and Endothelin-3. ETAR exhibits a higher affinity for ET-1 and ET-2 than for ET-3. cam.ac.uk Conversely, ETBR binds all three endothelins with similarly high affinity. genecards.org This makes Endothelin-3 a relatively selective agonist for the ETBR.

The binding affinity of a ligand for its receptor is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of ligand at which half of the receptors are occupied. A lower Kd value indicates a higher binding affinity. Studies have reported varying Kd values for Endothelin-3 binding to ETAR and ETBR, depending on the tissue and experimental conditions.

LigandReceptor SubtypeSpeciesTissue/Cell LineBinding Affinity (Kd/Ki)Reference
Endothelin-3ETARBovine (recombinant)-~50 nM nih.govsigmaaldrich.com
Endothelin-3ETARHumanLeft Ventricle0.07 +/- 0.02 µM nih.gov
Endothelin-3ETARRatLeft Ventricle0.27 +/- 0.08 µM nih.gov
Endothelin-3ETBRHumanLeft Ventricle0.15 +/- 0.06 nM nih.gov
Endothelin-3ETBRRatLeft Ventricle0.19 +/- 0.03 nM nih.gov
[125I]Y13ET-3ETARBovine (recombinant)-130 pM nih.gov
[125I]Y6ET-3ETARBovine (recombinant)-320 pM nih.gov

Molecular Mechanisms of Endothelin-3 Receptor Activation

G-Protein Coupled Receptor (GPCR) Signaling Pathways

Upon binding of Endothelin-3, both ETAR and ETBR undergo a conformational change that facilitates their interaction with and activation of intracellular heterotrimeric G-proteins. biorxiv.org The ETB receptor, in particular, is known for its promiscuous coupling to various G-protein subtypes, including Gs, Gi/o, Gq/11, and G12/13. biorxiv.orgbiorxiv.org However, recent studies suggest a differential coupling efficiency, with ETBR showing robust coupling to Gi and Gq, but not to Gs. biorxiv.orgbiorxiv.org The coupling of ET-3 to its receptors can be ligand- and receptor-specific. For instance, ET-3 has been shown to increase the coupling of the Gαo subunit to ETBR while decreasing its coupling to ETAR. nih.govnih.gov

Downstream Signaling Cascades (e.g., MAPK, AMPK, JNK/c-JUN, STAT3)

The activation of G-proteins by Endothelin-3-bound receptors initiates a variety of downstream signaling cascades that regulate cellular processes such as proliferation, differentiation, and survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway : Endothelin-3 has been shown to activate the MAPK pathway, specifically the p42/44 MAPK (also known as ERK1/2), through ETBR engagement. researchgate.net This activation can be mediated by both Gi and Gq dependent pathways. researchgate.net However, in some cell types, such as 3T3-L1 preadipocytes, Endothelin-3 does not appear to stimulate the phosphorylation of ERK or p38 MAPK. nih.gov

AMP-Activated Protein Kinase (AMPK) Pathway : In certain cell types, such as preadipocytes, Endothelin-3 stimulates cell growth through the activation of the AMPK pathway via the ETAR. nih.govresearchgate.netnih.govncu.edu.tw

JNK/c-JUN Pathway : The c-Jun N-terminal kinase (JNK) pathway is another downstream target of Endothelin-3 signaling. In preadipocytes, Endothelin-3 has been found to alter JNK/c-JUN protein expression and stimulate cell growth in a manner dependent on this pathway. nih.govresearchgate.netnih.govncu.edu.tw ET-3 can also induce the expression of the immediate early response genes c-fos and c-jun through ETBR-mediated activation of p42/44 MAPK. researchgate.net

STAT3 Pathway : Signal transducer and activator of transcription 3 (STAT3) is also implicated in Endothelin-3 signaling. In preadipocytes, ET-3-induced cell growth is mediated through the activation of the JAK/STAT3 pathway via ETAR. nih.govresearchgate.netnih.govncu.edu.tw

Intracellular Calcium Mobilization Dynamics

A key event in endothelin receptor signaling is the mobilization of intracellular calcium ([Ca2+]i). Endothelin-3 is a potent stimulator of [Ca2+]i. The binding of endothelins to their receptors, particularly when coupled to Gq, activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This initial, rapid increase in intracellular calcium is often followed by a more sustained influx of extracellular calcium.

Structural Basis of Endothelin-3 Receptor Interaction: Insights from Molecular Modeling and Mutational Analysis

The specific interactions between Endothelin-3 and its receptors have been elucidated through molecular modeling and mutational analysis. The crystal structure of the human ETB receptor in complex with Endothelin-3 has been resolved, providing detailed insights into the binding mechanism. rcsb.org This structural information reveals that the disruption of water-mediated interactions between specific residues, such as W6.48 and D2.50, is critical for receptor activation. rcsb.org

Molecular modeling studies have been used to construct three-dimensional models of the endothelin receptors and predict the ligand-binding site. nih.gov These models, often based on the structure of bovine rhodopsin, suggest that the primary interaction sites for endothelins are located on one face of an alpha-helix within the ligand. nih.gov

Mutational analysis has been instrumental in identifying the specific regions of the endothelin receptors that are responsible for ligand selectivity. By creating chimeric receptors that swap domains between ETAR and ETBR, researchers have been able to pinpoint the second and third extracellular loops, along with their flanking transmembrane domains, as key determinants of the selectivity for Endothelin-3. nih.gov These studies have shown that the ability of the receptors to interact with Endothelin-3 is governed by different regions than those responsible for binding to ETAR-specific antagonists. nih.gov Furthermore, mutations in the EDNRB gene have been linked to conditions such as Hirschsprung's disease, underscoring the critical role of the Endothelin-3/ETBR interaction in normal development. nih.govmedlineplus.gov

Physiological Roles of the Endothelin 3 System in Cellular and Developmental Biology in Vitro and Animal Models

Role in Neural Crest Development and Differentiation

The interaction between Endothelin-3 and its primary receptor, the Endothelin Receptor Type B (EDNRB), is fundamental for the normal development of neural crest-derived cell lineages. biologists.comwikipedia.org The neural crest is a transient, multipotent population of embryonic cells that gives rise to a diverse array of cell types, including neurons and glia of the peripheral nervous system, and melanocytes. nih.govbiologists.com Genetic mutations in either the EDN3 gene or the EDNRB gene in mice lead to developmental defects such as aganglionic megacolon and pigmentation abnormalities, underscoring the pathway's critical importance. wikipedia.orgbiologists.comuq.edu.au These conditions, known as Hirschsprung disease and Waardenburg syndrome in humans, are characterized by failures in the development of enteric neurons and melanocytes, respectively. wikipedia.org

The development of melanocytes, the pigment-producing cells of the skin and hair, is heavily dependent on the ET-3/EDNRB signaling pathway. nih.govbiologists.com This pathway is involved at multiple stages of melanocyte development, from early progenitor specification to terminal differentiation.

Key Research Findings:

Progenitor Proliferation and Survival: In vitro studies using mouse and quail neural crest cell cultures have demonstrated that ET-3 promotes the proliferation and survival of melanocyte precursors. nih.govnih.govehu.eus It acts synergistically with other growth factors, such as Steel factor (the ligand for the c-kit receptor), to significantly increase the number of melanocyte progenitors. biologists.comuq.edu.au

Differentiation: Beyond its role in expanding the progenitor pool, ET-3 also stimulates the differentiation of these precursors into mature, pigmented melanocytes. biologists.comuq.edu.au This is consistent with the expression of ET-3 in the skin during the onset of embryonic pigmentation. uq.edu.au

Lineage Plasticity: Research has shown that ET-3 can influence the fate of bipotent glial-melanocytic precursors, promoting their differentiation towards the melanocyte lineage. nih.gov Interestingly, some studies suggest that ET-3 can even induce the reversion of committed melanocytes back to a glial-melanocytic progenitor state in vitro, highlighting a remarkable degree of developmental plasticity. nih.govehu.eus

Table 1: Effects of Endothelin-3 on Melanocyte Development in vitro

Experimental Model Key Finding Reference
Mouse Neural Crest Cultures ET-3, in conjunction with Steel factor, significantly increases the number of melanocyte progenitors. biologists.comuq.edu.au
Mouse Neural Crest Cultures ET-3 induces the differentiation of progenitors into mature, pigmented melanocytes. biologists.comuq.edu.au
Quail Neural Crest Cultures ET-3 promotes a massive increase in melanocyte number by stimulating neural crest cell proliferation. ehu.euspnas.org

The enteric nervous system (ENS), often called the "second brain," is the intrinsic nervous system of the gastrointestinal tract and is derived almost entirely from the neural crest. elifesciences.orgjci.org The proper formation of the ENS requires the coordinated migration, proliferation, and differentiation of enteric neural crest-derived cells (ENCDCs). The ET-3/EDNRB pathway is indispensable for this process, particularly for the colonization of the distal bowel. nih.govelifesciences.orgnih.gov

Key Research Findings:

ENCDC Proliferation and Migration: Disruption of ET-3/EDNRB signaling leads to distal intestinal aganglionosis, or Hirschsprung disease, which is the absence of ganglia in the hindgut. wikipedia.orgnih.gov Studies in avian models show that ET-3 signaling is essential for the proliferation of ENCDCs in the hindgut. An excess of ET-3 leads to hyperganglionosis, while inhibition of the EDNRB receptor results in severe hypoganglionosis. nih.gov

Regulation of Differentiation: The pathway also plays a role in controlling the timing of neuronal differentiation. In vitro explant cultures have shown that ET-3 can inhibit premature neuronal differentiation, ensuring that the progenitor pool is maintained until the entire gut is colonized. nih.gov Conversely, mutations in this pathway can cause premature differentiation and cell cycle exit, leading to a failure to populate the distal colon. jci.org

Interaction with Other Signaling Pathways: The development of the ENS is controlled by multiple signaling pathways. Research indicates a crucial intersection between the ET-3/EDNRB pathway and the Glial-Derived Neurotrophic Factor (GDNF)/Ret receptor pathway. elifesciences.orgelifesciences.org ET-3 signaling is required for ENCDCs to respond effectively to the migratory cues provided by GDNF. It appears to do this by expanding the population of Ret-expressing cells and supporting Ret function. elifesciences.orgelifesciences.org

Table 2: Role of ET-3/EDNRB Signaling in Enteric Nervous System (ENS) Development

Developmental Process Effect of ET-3 Signaling Consequence of Disruption Reference
ENCDC Proliferation Stimulates proliferation in the hindgut. Hypoganglionosis (reduced ganglion cells). nih.gov
ENCDC Differentiation Inhibits premature neuronal differentiation. Premature differentiation and subsequent distal aganglionosis. jci.orgnih.gov

| ENCDC Migration | Supports GDNF-Ret mediated migration. | Impaired colonization of the hindgut, leading to aganglionosis. | elifesciences.orgelifesciences.org |

Regulation of Cellular Proliferation and Growth

Beyond its well-established roles in development, the Endothelin-3 system is also involved in the regulation of cell growth and proliferation in various adult tissues.

The intestinal epithelium is a highly dynamic tissue that undergoes constant renewal. researchgate.net The ET-3 system, known for its role in developing the underlying nervous system of the gut, also directly influences the epithelial cells themselves.

Key Research Findings:

Stimulation of Colonic Epithelial Cell Growth: In vitro studies using primary cultures of mouse gastrointestinal epithelial cells found that ET-3 stimulates their growth in a dose-dependent and region-specific manner. The most significant response was observed in colonic epithelial cells. nih.gov

Paracrine Signaling: While both epithelial and mesenchymal cells in the colon express ET-3 and its receptor, the expression levels are much higher in the mesenchyme. This suggests that ET-3 acts as a paracrine signal, where mesenchymal cells release ET-3 to control the growth of the adjacent epithelial cells. nih.gov

Goblet Cell Survival: In organotypic cultures of human fetal colonic epithelium, ET-3 signaling was shown to increase the proliferation of intestinal epithelial cells and specifically promote the survival of goblet cells, a specialized secretory cell type. This effect was mediated through the IκB and MAPK signaling pathways. nih.gov

Adipose tissue homeostasis involves the regulation of preadipocyte (fat cell precursor) proliferation and differentiation. Emerging research has implicated the endothelin system in these processes.

Key Research Findings:

Stimulation of White Preadipocyte Growth: Using the 3T3-L1 white preadipocyte cell line, studies have shown that ET-3 stimulates cell proliferation, as evidenced by increases in cell number and BrdU incorporation. nih.govnih.gov This effect was found to be dependent on the Endothelin Receptor Type A (ETAR), not ETBR. nih.govnih.gov

Signaling Pathways: The pro-proliferative effect of ET-3 on 3T3-L1 preadipocytes is mediated through several intracellular signaling pathways, including the AMPK, JNK/c-JUN, and JAK/STAT3 pathways. nih.govnih.gov

Cell-Type Specificity: The growth-promoting effect of ET-3 appears to be specific to white preadipocytes. Studies found that ET-3 did not alter the growth of HIB1B brown preadipocytes or D12 beige preadipocytes, suggesting a cell type-dependent effect. nih.govnih.gov

Thermogenic Differentiation: In contrast to its proliferative effects on white preadipocyte precursors, other research indicates that ET-3/EDNRB signaling can promote the "browning" of white adipose tissue—a process of inducing thermogenic differentiation. Overexpression of EDNRB in human white preadipocytes stimulated thermogenic differentiation, and injection of ET-3 into the white adipose tissue of mice promoted browning and improved glucose metabolism. broadinstitute.org

Table 3: Effects of Endothelin-3 on Adipocyte Biology

Cell Type Effect of ET-3 Receptor/Pathway Reference
3T3-L1 White Preadipocytes Stimulates proliferation/growth. ETAR; AMPK, JNK/c-JUN, STAT3 pathways. nih.govnih.gov
HIB1B Brown Preadipocytes No effect on growth. Not applicable. nih.gov

| Human White Preadipocytes | Stimulates thermogenic differentiation. | EDNRB; cAMP-EPAC1-ERK pathway. | broadinstitute.org |

General Aspects of Vascular Tone Regulation

The endothelin family, particularly ET-1, is famous for its powerful effects on vascular tone, the degree of constriction of blood vessels. numberanalytics.comnih.gov While ET-1 is the primary isoform released by endothelial cells and the most potent vasoconstrictor, ET-3 also contributes to vascular regulation, primarily through its interaction with the ETB receptor. biosynth.comnih.gov

Key Research Findings:

ETB Receptor-Mediated Vasodilation: ETB receptors are present on endothelial cells. When activated by endothelins, including ET-3, these receptors stimulate the release of vasodilators like nitric oxide (NO) and prostacyclin, which act on the underlying smooth muscle cells to cause relaxation and vasodilation. nih.govopencardiovascularmedicinejournal.com

ETB Receptor-Mediated Vasoconstriction: ETB receptors are also located on vascular smooth muscle cells. Their activation in this location leads to vasoconstriction. nih.gov In healthy individuals, the endothelial ETB receptor-mediated vasodilation effect often predominates. ahajournals.org

Receptor Regulation: Endothelin levels can regulate the expression of their own receptors. Studies in rat coronary arteries have shown that high concentrations of ET-3 can up-regulate ETB receptor expression at the gene and protein level, but can also lead to a functional desensitization of the receptor, switching off its vasoconstrictor function. nih.gov This suggests a complex feedback mechanism for controlling vascular responses.

Pathophysiological Mechanisms Involving the Endothelin 3 System Excluding Clinical Data

Genetic Aberrations in EDN3/EDNRB and Neural Crest-Derived Disorders

The EDN3/EDNRB signaling pathway is essential for the normal development of two key cell types derived from the neural crest: enteric neurons and melanocytes. nih.govmedlineplus.gov Neural crest cells are a migratory, multipotent population that gives rise to a diverse array of cell types during embryonic development. medlineplus.govnih.gov The interaction between EDN3 and its receptor EDNRB is critical for guiding the migration, proliferation, and differentiation of these specific neural crest-derived precursors. nih.govnih.gov Disruptions in this signaling cascade are the molecular basis for a group of disorders known as neurocristopathies. nih.gov

Hirschsprung disease (HSCR) is a congenital disorder characterized by the absence of ganglion cells in the myenteric and submucosal plexuses of the distal intestine. nih.govnih.gov This aganglionosis results from a failure of enteric neural crest cells (ENCCs) to completely colonize the gastrointestinal tract during embryonic development. nih.gov The EDN3/EDNRB pathway is a critical regulator of this process. nih.gov

Mechanistically, EDN3 signaling via the EDNRB receptor is vital for maintaining the pool of undifferentiated ENCC progenitors and promoting their proliferation. nih.gov This signaling prevents the premature differentiation of ENCCs, allowing for the complete colonization of the bowel. nih.govnih.gov Mutations in either the EDN3 or EDNRB gene disrupt this delicate balance. wjgnet.com A dysfunctional signal can lead to several cellular defects, including impaired ENCC migration, reduced proliferation, and premature differentiation, all of which contribute to the failure of ganglion formation in the distal colon. nih.gov While mutations in the RET proto-oncogene are the most common cause of HSCR, mutations affecting the EDN3/EDNRB pathway account for approximately 5% of cases. nih.gov Studies have identified various mutations, including truncating mutations in EDNRB isoforms and specific EDN3 haplotypes that are overrepresented in HSCR patients, suggesting these genetic variants act as susceptibility factors. nih.gov

Table 1: Molecular and Cellular Mechanisms in Hirschsprung Disease Pathogenesis

Cellular Process Role of EDN3/EDNRB Signaling Consequence of Disrupted Signaling
ENCC Proliferation Maintains the progenitor pool in a proliferative, self-renewing state. nih.gov Reduced number of available ENCCs to colonize the gut. nih.gov
ENCC Migration Guides the migration of ENCCs along the gastrointestinal tract. nih.gov Incomplete colonization of the distal bowel. nih.govwjgnet.com
ENCC Differentiation Inhibits premature differentiation into neurons and glia. nih.gov Depletion of the progenitor pool before colonization is complete. nih.govnih.gov

| ENCC Survival | Supports the survival of ENCCs during development. nih.gov | Apoptosis of ENCCs, leading to aganglionosis. nih.gov |

Waardenburg syndrome (WS) is a group of genetic conditions characterized by varying degrees of hearing loss and changes in skin, hair, and eye pigmentation. nih.govmedlineplus.gov A specific form, Waardenburg syndrome type IV (WS4), also known as Waardenburg-Shah syndrome, combines the features of WS with Hirschsprung disease. nih.govmedlineplus.gov The majority of WS4 cases are caused by mutations in the EDN3 or EDNRB genes, highlighting their shared developmental origin. nih.gov

The pathogenesis of the pigmentation defects and deafness in WS stems from the failure of melanocyte development. medlineplus.govmedlineplus.gov Similar to enteric neurons, melanocytes are derived from the neural crest. nih.govmedlineplus.gov The EDN3/EDNRB signaling pathway is essential for the proliferation, migration, and survival of melanoblasts, the precursor cells of melanocytes. nih.govnih.gov During embryonic development, this signaling prevents the premature differentiation of melanoblasts, ensuring they reach their final destinations in the skin, hair follicles, eyes, and the stria vascularis of the inner ear. nih.govmedlineplus.gov

Mutations in EDN3 or EDNRB disrupt this process, leading to a lack of melanocytes. medlineplus.govmedlineplus.gov This absence results in the characteristic hypopigmentation of the skin and hair. nih.gov In the inner ear, melanocytes are crucial for the normal function of the stria vascularis, which maintains the endocochlear potential required for hearing. Their absence leads to sensorineural deafness. nih.govmedlineplus.gov The dual impact of these mutations on both enteric neuron and melanocyte precursors explains the combined phenotype of aganglionosis and pigmentation defects seen in WS4. nih.gov

Table 2: EDN3/EDNRB Pathway in Neural Crest Cell Fate

Precursor Cell Developmental Requirement Tissue/Organ Disorder from Pathway Disruption
Enteric Neural Crest Cell Migration, Proliferation, Survival nih.gov Enteric Nervous System Hirschsprung Disease nih.gov

Role in Inflammatory Processes and Nociceptive Signaling Pathways (mechanistic studies)

The endothelin system, including EDN3, is an active participant in inflammation and the signaling of pain (nociception). nih.govnih.gov Endothelins can directly activate nociceptors (pain-sensing neurons) and sensitize them to other painful stimuli. nih.govnih.gov The system's involvement is complex, with different receptors mediating different effects depending on the context of the inflammation. nih.gov

Mechanistically, endothelins contribute to pain and inflammation through several pathways. They can potentiate the effects of pro-inflammatory mediators like prostaglandins. nih.gov In inflammatory models, the nociceptive response to inflammatory agents has been shown to involve both ETAR and ETBR subtypes. nih.gov For instance, in joint inflammation, the specific endothelin receptor involved can change as the inflammation progresses from an acute to a more chronic state. nih.gov At a cellular level, ET-1, a related peptide, can enhance the activity of channels like TRPV1 on sensory nerves, which are critical for pain sensation. nih.gov The release of endothelins during tissue injury or inflammation can thus lead to a state of heightened pain sensitivity (hyperalgesia) and pain in response to non-painful stimuli (allodynia). explorationpub.com This neuro-immune interaction, where inflammatory cells release mediators that sensitize neurons, is a key mechanism in the transition from acute to chronic pain. explorationpub.com

Implications in Adipocyte Function and Metabolism (mechanistic studies)

Mechanistic studies have shown that overexpression of EDNRB in human white preadipocytes stimulates their differentiation into thermogenic cells through a cAMP-EPAC1-ERK signaling cascade. broadinstitute.org In mouse models, exposure to cold, a known trigger for browning, induces the expression of both EDN3 and EDNRB in WAT. broadinstitute.org Deleting the Ednrb gene in adipose progenitor cells impairs this cold-induced browning, leading to increased weight gain and glucose intolerance when challenged with a high-fat diet. broadinstitute.org Conversely, direct injection of EDN3 into WAT can promote browning and improve systemic glucose metabolism. broadinstitute.org

Furthermore, studies using 3T3-L1 white preadipocytes have explored the signaling pathways through which EDN3 stimulates cell proliferation. nih.govresearchgate.net These investigations revealed that ET-3 promotes preadipocyte growth through multiple pathways, including the ETAR, AMPK, JNK/c-JUN, and STAT3 pathways, but not the p38 MAPK or PKC pathways. nih.govresearchgate.net This suggests a receptor- and cell-type-dependent effect of endothelin signaling in adipose tissue. nih.gov Other studies have shown that endothelin-1, acting through ETAR, can induce lipolysis (the breakdown of stored fat) and inhibit glucose uptake in adipocytes, further highlighting the system's role in modulating adipocyte metabolism. nih.gov

Table 3: Compound Names Mentioned

Compound Name
Big Endothelin-3 (22-41) amide (human)
Endothelin-1 (ET-1)
Endothelin-2 (ET-2)
Endothelin-3 (EDN3)
BQ610
BQ788
AG490
U0126
Bosentan
Prostaglandins
Capsaicin
Formalin
Arachidonic acid

Advanced Research Methodologies and Experimental Models for Big Endothelin 3 22 41 Amide Human

In Vitro Assays for Proteolytic Processing and Enzyme Activity

In vitro assays are essential for identifying and characterizing the enzymes that process Big Endothelin-3 into its active form, Endothelin-3 (ET-3). The primary cleavage site on Big ET-3 is between Tryptophan-21 (Trp21) and Isoleucine-22 (Ile22) nih.govnih.gov.

Research has identified several enzymes capable of this processing:

Kell Blood Group Protein: This zinc-dependent metalloendopeptidase specifically and preferentially cleaves Big ET-3 at the Trp21-Ile22 bond to generate active ET-3. nih.govmerckmillipore.com This enzymatic activity shows an acidic pH optimum between 6.0 and 6.5. nih.govmerckmillipore.com

Endothelin-Converting Enzymes (ECEs): ECE-1 and ECE-2 are metalloproteases that process big endothelins. nih.gov ECE-1 is known to cleave the Trp-Ile bond of Big ET-3. nih.gov ECE-2, which has an acidic pH optimum similar to the Kell protein, is also a candidate for processing in neuroendocrine tissues. nih.gov

Cathepsin D: While investigated as a potential processing enzyme, studies showed that it cleaves Big ET-1 at multiple sites, suggesting it is not the primary physiological endothelin-converting enzyme. nih.gov

Spectrometric and chromatographic methods are indispensable for the precise analysis of peptide processing. They allow for the separation and identification of the precursor, intermediates, and final products of enzymatic reactions.

Mass Spectrometry (MS): MS is used to definitively identify the products of enzymatic cleavage. metabolomics.se In studies of Big ET-3 processing, N-terminal amino acid sequencing combined with mass spectrometry confirmed that the Kell protein cleaves the peptide at the Trp21-Ile22 bond to yield ET-3. nih.govmerckmillipore.com It is also a core technique for characterizing the substrate specificity of enzymes like ECE-2. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and purifying peptides from a mixture. bldpharm.comethernet.edu.et It has been used to analyze the digestion products of big endothelins by various enzymes, allowing for the quantification of both the remaining substrate and the generated products over time. nih.gov

Table 2: Application of Spectrometry and Chromatography in Big Endothelin-3 Research
TechniqueSpecific ApplicationFinding
Mass Spectrometry (MS)Identification of cleavage products from Big ET-3 digestion by Kell protein. nih.govmerckmillipore.comConfirmed the generation of mature ET-3. nih.govmerckmillipore.com
HPLCAnalysis of Big ET-1 digestion products by Cathepsin D. nih.govRevealed multiple cleavage sites, including the Asn18-Ile19 bond. nih.gov
LC-MS / UPLCQuality control and characterization of synthetic Big Endothelin-3 (22-41) amide. bldpharm.comVerifies the molecular weight and purity of the peptide standard. bldpharm.comphoenixbiotech.net

Immunoassays provide highly sensitive and specific methods for detecting and quantifying endothelin peptides in various biological samples.

Peptide Screening: This research tool utilizes immunoassays to screen libraries of peptides for biological activity or for their presence in a sample. medchemexpress.com Big Endothelin-3 (22-41) amide is a polypeptide that can be found using such screening methods. medchemexpress.com

ELISA (Enzyme-Linked Immunosorbent Assay): Commercially available ELISA kits are designed for the quantitative measurement of ET-3 and Big Endothelin in samples like plasma and cell culture supernatants. alpco.comassaygenie.comantibodies-online.com

Sandwich EIA (Enzyme Immunoassay): This highly specific format uses two antibodies that recognize different epitopes on the target peptide. nih.gov A capture antibody is immobilized on a solid phase, and a second, enzyme-labeled antibody is used for detection. nih.govnih.gov This method provides excellent specificity; for instance, a sandwich EIA developed for Big ET-1 showed less than 0.1% cross-reactivity with Big ET-3, enabling precise measurement without interference from related family members. nih.govscispace.com

Radioimmunoassay (RIA): RIA is a competitive immunoassay format that has also been used for the detection of endothelin family peptides. drg-diagnostics.de

Table 3: Specificity of a Sandwich EIA for Big Endothelin-1
PeptideCross-Reactivity (%)Reference
Big Endothelin-1100 nih.gov
Endothelin-1No cross-reactivity nih.gov
Big Endothelin-2< 0.4 nih.gov
Big Endothelin-3< 0.1 nih.govscispace.com

Cell-Based Assays for Receptor Binding and Signal Transduction

Cell-based assays are critical for understanding how the processed, active form of Big Endothelin-3 (i.e., ET-3) interacts with its cellular receptors and triggers downstream signaling events. While the (22-41) fragment itself is part of the precursor, studies of the active peptide are informative about the ultimate biological role of the endothelin system. ET-3 binds to two main G protein-coupled receptors: the endothelin A receptor (ETA) and the endothelin B receptor (ETB). biosynth.comrndsystems.com

Recombinant expression systems allow researchers to study the function of a single receptor type in a controlled cellular environment.

CHO-K1 Cells (Chinese Hamster Ovary): These cells are a valuable tool as they lack detectable endogenous endothelin-converting enzyme activity. nih.gov This makes them an ideal "blank slate" for transfecting a cDNA library to clone and identify ECEs. nih.gov Furthermore, CHO-K1 cells have been engineered to stably express specific endothelin receptors, such as the ETA receptor (CHO/ETA cells), creating a model system to dissect receptor-specific signaling pathways. nih.gov

Once ET-3 binds to its receptor, it initiates a cascade of intracellular events. Functional assays are designed to measure these downstream responses.

STAT Pathway Activation: In CHO cells expressing the ETA receptor, endothelin stimulation has been shown to induce the formation of the Sis-inducing factor (SIF), a key component of the STAT (Signal Transducers and Activators of Transcription) signaling pathway. nih.gov This response is dependent on the concentration of the endothelin peptide. nih.gov

Inhibition Assays: The specificity of the signaling event can be confirmed using inhibitors. For example, the activation of the STAT pathway by endothelin in CHO/ETA cells can be blocked by BQ610, a specific ETA receptor antagonist, and by genistein, a general tyrosine kinase inhibitor. nih.gov

Second Messenger Measurement: As with other G protein-coupled receptors, endothelin receptor activation can lead to the stimulation of phospholipase C (PLC), which generates the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). apeptides.com Assays that measure the resulting increase in intracellular calcium concentration are a common method for assessing receptor activation.

Table 4: Components of a Functional Assay for Endothelin Signaling
ComponentDescriptionExample
Cell SystemA cell line expressing a specific endothelin receptor.CHO-K1 cells stably transfected with the ETA receptor. nih.gov
LigandThe peptide used to stimulate the receptor.Endothelin-1 or Endothelin-3. nih.gov
Response ReadoutA measurable downstream signaling event.Induction of Sis-inducing factor (SIF) nih.gov or a change in intracellular calcium.
Inhibitor/AntagonistA compound used to confirm the specificity of the signaling pathway.ETA receptor antagonist BQ610. nih.gov

Genetic Modulation and Animal Models for Investigating Endothelin-3 System Function

The study of the Endothelin-3 (ET-3) system has been significantly advanced through the use of sophisticated genetic modulation techniques and the development of specific animal models. These approaches have been instrumental in elucidating the physiological and developmental roles of ET-3 and its primary receptor, the Endothelin B receptor (EDNRB). nih.govcam.ac.uk

Gene Knockout/Knock-in Studies (e.g., Edn3, Ednrb mice)

Gene targeting, particularly the creation of knockout mice for the Edn3 gene and its receptor Ednrb, has been a cornerstone in understanding their biological functions. nih.gov These models have revealed the critical role of the EDN3/EDNRB signaling pathway in the development of two specific neural crest-derived cell lineages: epidermal melanocytes and enteric neurons. nih.govwikipedia.orgsigmaaldrich.com

Homozygous knockout mice for either Edn3 (Edn3⁻/⁻) or Ednrb (Ednrb⁻/⁻) exhibit strikingly similar and severe phenotypes. nih.gov These mice are characterized by a lack of skin and hair pigmentation (white coat color) and the development of aganglionic megacolon. nih.govjax.orgpnas.org The aganglionic megacolon condition, a model for human Hirschsprung's disease, results from a failure of enteric neuron precursors to colonize the distal gut, leading to a constricted distal intestine and a massively dilated proximal colon. nih.govpnas.orgjax.org Most of these homozygous knockout mice are not viable long-term, typically dying within the first month after birth due to complications like sepsis or peritonitis arising from the megacolon. jax.orgjax.orgnih.gov

Interestingly, early studies on cardiovascular parameters in infant Edn3⁻/⁻ mice (2-3 weeks old) showed that their mean blood pressure and heart rate were not significantly different from their wild-type littermates. nih.gov This suggests that ET-3 is not critically involved in cardiovascular regulation during the very early stages of life in these models. nih.gov

Further investigations into the consequences of these genetic knockouts have identified secondary effects. For instance, the enterocolitis that develops in Ednrb⁻/⁻ and Edn3⁻/⁻ mice leads to significant immune system abnormalities, including thymic involution and splenic lymphopenia, which are considered consequences of the colonic aganglionosis rather than a direct defect in the lymphoid organs themselves. nih.gov

Below is a data table summarizing the key findings from Edn3 and Ednrb knockout mouse models.

ModelGene TargetedKey Phenotypic FindingsRelevance to Human Disease
Edn3⁻/⁻ MouseEndothelin-3 (Edn3)Aganglionic megacolon, white coat spotting (lack of melanocytes), disruption of neural crest development. nih.govjax.org Most die within a month of birth. jax.orgHirschsprung's disease, Waardenburg syndrome nih.govwikipedia.org
Ednrb⁻/⁻ MouseEndothelin B Receptor (Ednrb)Aganglionic megacolon, skin pigmentation deficiency, lymphoid depletion secondary to enterocolitis. jax.orgnih.gov Phenotype severity can be influenced by the genetic background. jax.orgHirschsprung's disease jax.org

Organ-Specific and Cell-Specific Studies in Animal Models

Beyond global knockouts, researchers utilize models to investigate the function of the Endothelin-3 system in specific organs and cell types, providing a more nuanced understanding of its localized roles. frontiersin.org

Enteric Nervous System: Studies focusing on the developing gut have been crucial. Whole mount in situ hybridization in mouse embryos has shown that Edn3 mRNA is intensely expressed by mesenchymal cells in the cecum. nih.gov From this region, its expression extends into the proximal small intestine and distal colon as development progresses. nih.gov This localized expression pattern is critical for guiding the migration, proliferation, and differentiation of neural crest-derived precursors that form the enteric nervous system. nih.govpnas.org The failure of this process in knockout models directly leads to the observed aganglionic megacolon. nih.gov

Melanocyte Development: The interaction between EDN3 and its EDNRB receptor is essential for the development of melanocytes from the neural crest. nih.gov In vitro studies have shown that Endothelin-3 promotes the proliferation of neural crest cells and leads to a significant increase in the number of melanocytes. Mutations in the EDN3 gene in mice prevent the proper development of these pigment-producing cells, resulting in the characteristic white spotting of the coat. nih.gov

Endothelial and Preadipocyte Cells: Cell-specific studies have also explored the role of ET-3 in other contexts. In cultured bovine aortic endothelial cells, specific high- and low-affinity receptors for ET-3 have been identified. scilit.comnih.gov In these cells, ET-3 was found to increase intracellular calcium levels, suggesting a role in modulating vascular tone. scilit.comnih.gov In another study using 3T3-L1 white preadipocytes, ET-3 was shown to stimulate cell proliferation. nih.gov This effect was mediated through the Endothelin A receptor (ETAR) and involved the activation of several downstream signaling pathways, indicating a potential role for ET-3 in fat cell biology. nih.gov

The table below details findings from organ- and cell-specific investigations into the Endothelin-3 system.

Organ/Cell TypeModel/MethodologyKey FindingsImplied Function
Embryonic Gut In situ hybridization in mouse embryosIntense Edn3 mRNA expression in cecal mesenchyme during development. nih.govGuidance of enteric neuron precursor development. nih.govnih.gov
Neural Crest Cells In vitro cultureET-3 promotes proliferation and increases melanocyte numbers.Regulation of melanocyte development and pigmentation.
Bovine Endothelial Cells Cell Culture, Binding AssaysPresence of specific ET-3 receptors; ET-3 increases intracellular Ca²⁺. scilit.comnih.govPotential role in endothelium-dependent vasodilation. nih.gov
3T3-L1 Preadipocytes Cell Culture, Pharmacological InhibitionET-3 stimulates proliferation via the ETAR, activating AMPK, JNK/c-JUN, and STAT3 pathways. nih.govRegulation of fat cell growth and activity. nih.gov

These genetic and cell-specific models have been indispensable, providing a detailed picture of the Endothelin-3 system's function, particularly its fundamental importance in the development of the enteric nervous and pigmentary systems. nih.govnih.govnih.gov

Comparative Analysis and Future Research Directions

Distinctions Between Big Endothelin-3 (22-41) amide and Mature Endothelin-3

The term "Big Endothelin-3 (22-41) amide (human)" refers to the mature, biologically active 21-amino acid form of Endothelin-3 (ET-3). The primary distinction lies between this final peptide and its larger, inactive precursor, Big Endothelin-3. Big ET-3 is a 41-amino acid polypeptide that must undergo proteolytic cleavage to become active. moleculardepot.comusbio.net

The conversion from the inactive precursor to the active hormone is a critical regulatory step. This processing is primarily carried out by endothelin-converting enzymes (ECEs), which are metalloproteases. nih.govnih.gov These enzymes cleave the Trp-21-Ile-22 bond of the Big ET-3 peptide, releasing the C-terminal 21-amino acid fragment, which is mature ET-3. nih.govashpublications.orgresearchgate.net While Big ET-3 itself has minimal biological activity, it can produce physiological effects in tissues that express functional ECEs, where it is locally converted to the potent, mature ET-3. nih.gov

FeatureBig Endothelin-3Mature Endothelin-3 (ET-3)
Amino Acid Length 41 residues moleculardepot.com21 residues prospecbio.com
Biological Activity Largely inactive precursor nih.govphoenixbiotech.netPotent, biologically active peptide wikipedia.org
Receptor Binding Low affinity for endothelin receptorsHigh affinity for the Endothelin B (ETB) receptor nih.govnih.gov
Formation Cleaved from the preproendothelin-3 (B1176003) protein ahajournals.orgProcessed from Big Endothelin-3 by ECEs or Kell protein nih.govnih.gov

Comparison with Other Endothelin Isoforms (ET-1, ET-2) and Related Peptides (e.g., Sarafotoxins)

The endothelin family consists of three distinct isoforms in mammals—ET-1, ET-2, and ET-3—which are products of different genes. nih.gov They share a high degree of structural homology with each other and with sarafotoxins, a group of peptides found in the venom of the snake Atractaspis engaddensis. nih.govresearchgate.net All are 21-amino acid peptides characterized by two intramolecular disulfide bonds that create a unique looped structure essential for their activity. nih.gov

The primary differences between these peptides lie in a few key amino acid residues, which profoundly impact their receptor binding affinity and, consequently, their biological functions. nih.gov The most significant distinction is in their interaction with the two main endothelin receptor subtypes, ETA and ETB.

Endothelin-1 (ET-1) and Endothelin-2 (ET-2) bind with equally high affinity to both ETA and ETB receptors. nih.govnih.gov ET-1 is the most abundant and potent vasoconstrictor of the family, playing a major role in cardiovascular regulation. clevelandclinic.orgmdpi.com

Endothelin-3 (ET-3) is unique in its receptor selectivity. It binds with high affinity to the ETB receptor but has a significantly lower affinity (by approximately 100-fold) for the ETA receptor. nih.govahajournals.orgmdpi.com This selectivity makes ET-3 a crucial signaling molecule in tissues where the ETB receptor is predominant, such as in the development of enteric neurons and melanocytes. wikipedia.orgclevelandclinic.orgsigmaaldrich.com

Sarafotoxins (e.g., Sarafotoxin S6b) are structurally and functionally very similar to endothelins and bind with high, non-selective affinity to both ETA and ETB receptors, acting as potent vasoconstrictors. nih.govwikipedia.org

PeptideKey Distinctions from ET-3Receptor Affinity ProfilePrimary Associated Functions
Endothelin-1 (ET-1) 6 different amino acidsHigh affinity for ETA and ETB nih.govnih.govPotent vasoconstriction, cell proliferation, inflammation ahajournals.orgclevelandclinic.org
Endothelin-2 (ET-2) 2 different amino acidsHigh affinity for ETA and ETB nih.govPotent vasoconstriction, roles in intestinal and kidney function, ovulation clevelandclinic.org
Endothelin-3 (ET-3) -Selective for ETB >> ETA nih.govmdpi.comDevelopment of melanocytes and enteric neurons, vasodilation via ETB wikipedia.orgclevelandclinic.org
Sarafotoxin S6b 4 different amino acidsHigh affinity for ETA and ETB nih.govwikipedia.orgPotent vasoconstriction, toxic effects nih.gov

Q & A

Q. What are the structural characteristics of Big Endothelin-3 (22-41) amide (human), and how do these features influence its biological activity?

Big Endothelin-3 (22-41) amide is derived from the precursor peptide Big Endothelin-3 (1-41 amide) through proteolytic cleavage. Structural analysis reveals it contains a conserved C-terminal hexapeptide sequence critical for receptor binding, with amidation enhancing stability and receptor affinity . The peptide includes disulfide bonds essential for maintaining conformational integrity and pharmacological activity. For functional studies, synthetic analogs (e.g., alanyl-substituted variants) are used to probe structure-activity relationships, revealing that substitutions at key residues (e.g., Ala³¹) significantly alter vasoconstrictor potency .

Q. What methodological approaches are recommended for detecting Big Endothelin-3 (22-41) amide in biological samples?

Researchers commonly employ immunoassays (ELISA) with antibodies specific to the C-terminal region. However, mass spectrometry (LC-MS/MS) is preferred for high specificity, particularly when distinguishing between endothelin isoforms (ET-1, ET-2, ET-3) or their precursors. Sample preparation should include protease inhibitors to prevent degradation and solid-phase extraction to concentrate low-abundance peptides . For in vitro studies, thermolysin is often used to mimic endogenous processing of Big Endothelin precursors .

Advanced Research Questions

Q. How do researchers address contradictory findings regarding the vasoactive effects of Big Endothelin-3 (22-41) amide across different experimental models?

Discrepancies in vasoactivity (e.g., vasodilation vs. vasoconstriction) arise from tissue-specific receptor expression and experimental conditions. For example:

  • In isolated mesenteric beds, endothelin fragments like ET(16-21) amide exhibit endothelium-dependent vasodilation, whereas Big Endothelin-1 shows vasoconstriction after phosphoramidon-sensitive processing .
  • In anesthetized rats, systemic pressor effects are observed for ET-3 but not for Big Endothelin-3 (22-41) amide, suggesting differential bioavailability or receptor subtype activation . To resolve contradictions, researchers should standardize models (e.g., endothelial integrity verification via CHAPS perfusion) and quantify endothelin-converting enzyme activity .

Q. What experimental strategies optimize the study of Big Endothelin-3 (22-41) amide processing and receptor binding in human cell cultures?

  • Cell Culture Models : Use human intestinal epithelial cells treated with thermolysin and endothelin-3 to enhance cell viability and differentiation. This method achieves a 60% success rate in generating stable cultures and allows for 20+ passages .
  • Receptor Profiling : Employ competitive binding assays with radiolabeled ET-3 and subtype-selective antagonists (e.g., BQ-123 for ETₐ, BQ-788 for ET₃) to dissect receptor interactions. Pharmacological profiling in coronary artery strips reveals ET-3’s higher vasodilatory potency compared to alanyl-substituted analogs .

Q. How can researchers design studies to investigate the dual roles of Big Endothelin-3 (22-41) amide in both vasoconstriction and cell proliferation?

  • Dose-Response Experiments : Test peptide concentrations across a logarithmic range (10⁻¹²–10⁻⁶ M) in vascular smooth muscle cells (VSMCs) and endothelial cells.
  • Pathway Analysis : Use phosphoproteomics to map signaling cascades (e.g., ERK1/2, Rho kinase) activated by ET₃ receptors.
  • Genetic Knockdown : siRNA targeting ET₃ receptors in VSMCs can isolate proliferation-specific effects .

Data Interpretation and Validation

Q. What analytical frameworks are used to validate the specificity of Big Endothelin-3 (22-41) amide in complex biological systems?

  • Cross-Reactivity Testing : Validate antibodies/aptamers against overlapping endothelin isoforms (e.g., ET-1, ET-2) using surface plasmon resonance (SPR) or Western blot .
  • Negative Controls : Include samples from endothelin-deficient models (e.g., CRISPR-edited cell lines) to confirm signal specificity.
  • Pharmacological Blockade : Pre-treat tissues with phosphoramidon to inhibit endogenous Big Endothelin processing, ensuring observed effects are peptide-specific .

Q. How should researchers handle variability in Big Endothelin-3 (22-41) amide expression levels across human tissue samples?

  • Normalization : Use housekeeping peptides (e.g., β-actin) or spiked synthetic standards for quantitative MS.
  • Cohort Stratification : Group samples by demographic/clinical variables (e.g., age, hypertension status) to identify confounding factors.
  • Meta-Analysis : Aggregate data from multiple studies to distinguish biologically significant variation from methodological artifacts .

Ethical and Technical Considerations

Q. What are the ethical implications of using human-derived biological samples in endothelin research?

Ensure compliance with institutional review boards (IRB) for participant consent and data anonymization. For fetal tissue studies (e.g., intestinal epithelial cultures), adhere to gestational age restrictions and ethical sourcing guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.